Amonafide-d6
CAS No.: 1217039-92-3
Cat. No.: VC0029303
Molecular Formula: C16H17N3O2
Molecular Weight: 289.368
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217039-92-3 |
---|---|
Molecular Formula | C16H17N3O2 |
Molecular Weight | 289.368 |
IUPAC Name | 5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |
Standard InChI Key | UPALIKSFLSVKIS-WFGJKAKNSA-N |
SMILES | CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Introduction
Chemical Properties and Structure
Molecular Identification
Amonafide-d6 is uniquely identified through several chemical identifiers. Its CAS registry number is 1217039-92-3, allowing for precise tracking in chemical databases and regulatory systems . The compound has a molecular formula of C16H11D6N3O2, indicating the replacement of six hydrogen atoms with deuterium isotopes . The molecular weight of Amonafide-d6 is 289.36 g/mol, slightly higher than its non-deuterated counterpart due to the presence of the heavier deuterium atoms .
Physical Characteristics
Amonafide-d6 exists as a powder in its standard form, making it suitable for laboratory handling and storage . The compound demonstrates solubility in multiple organic solvents, including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . This solubility profile facilitates its use in various experimental protocols and formulation approaches. Commercial preparations typically maintain a purity standard of approximately 98%, ensuring reliable experimental outcomes and consistent pharmacological effects .
Structural Analysis
The chemical structure of Amonafide-d6 features a benzisoquinoline core with naphthalimide functionality, characteristic of the amonafide family. The compound's full chemical name is 5-Amino-2-[2-(dimethylamino-d6)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, reflecting its complex polycyclic structure . The deuterium labeling specifically occurs at the dimethylamino group, where all six hydrogen atoms are replaced with deuterium atoms. This strategic labeling preserves the fundamental pharmacophore while creating a distinct mass signature for analytical detection.
Table 1: Chemical Properties of Amonafide-d6
Property | Value |
---|---|
CAS Number | 1217039-92-3 |
Molecular Formula | C16H11D6N3O2 |
Molecular Weight | 289.36 g/mol |
Physical State | Powder |
Compatible Solvents | Chloroform, Dichloromethane, DMSO |
Storage Conditions | 2-8°C, protected from air and light |
Synonyms | Nafidimide-d6, 5-Amino-2-[2-(dimethylamino-d6)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione |
Relationship to Parent Compound
Amonafide Background
Amonafide, the parent compound of Amonafide-d6, has been extensively studied as a potential anticancer agent. It functions as a DNA intercalator and topoisomerase II inhibitor, mechanisms that are crucial for its antineoplastic activity . The compound has demonstrated particularly promising results in breast cancer treatment, with clinical response rates ranging from 35% to 50% in adequately dosed patients. Despite its therapeutic potential, clinical application of amonafide has been complicated by its metabolism profile, specifically its conversion by N-acetyl transferase-2 (NAT2) into a toxic metabolite .
Deuterium Labeling Significance
Pharmacological Mechanism
DNA Intercalation Properties
As with its parent compound, Amonafide-d6 functions as a DNA intercalator, inserting itself between base pairs in the DNA double helix . This intercalation disrupts normal DNA functions, including replication and transcription, contributing to the compound's cytotoxic effects on rapidly dividing cells. The planar naphthalimide structure of Amonafide-d6 is particularly well-suited for intercalation between DNA base pairs, allowing for strong non-covalent interactions with the genetic material.
Topoisomerase II Inhibition
A critical aspect of Amonafide-d6's anticancer activity is its ability to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division . By interfering with this enzyme, Amonafide-d6 prevents the resolution of DNA supercoiling and promotes the formation of double-strand breaks. This mechanism of action is particularly effective against cancer cells, which typically have higher rates of proliferation and greater dependence on topoisomerase II activity compared to normal cells.
Research Applications
Metabolic Studies
Amonafide-d6 serves as an invaluable tool in metabolic studies due to its isotopic labeling. Researchers can trace the metabolic fate of the compound with high precision, distinguishing between the parent drug and its metabolites through mass spectrometry and other analytical techniques. This capability is particularly important for investigating the NAT2-mediated acetylation pathway that converts amonafide into potentially toxic metabolites. By tracking these metabolic transformations, researchers can develop strategies to mitigate adverse effects while preserving therapeutic benefits.
Pharmacokinetic Research
The deuterium labeling in Amonafide-d6 facilitates detailed pharmacokinetic studies by allowing for accurate measurement of the compound's absorption, distribution, metabolism, and excretion (ADME) parameters. These studies provide critical information for optimizing dosing regimens and predicting potential drug interactions. The stable isotope labeling creates negligible changes to the physicochemical properties that influence pharmacokinetics, making Amonafide-d6 an authentic surrogate for studying the behavior of amonafide in biological systems.
Analytical Applications
Beyond its role in basic research, Amonafide-d6 serves as a valuable analytical standard in pharmaceutical development and quality control processes. The compound can function as an internal standard for quantitative analysis of amonafide and related compounds in biological samples, pharmaceutical formulations, and environmental assessments. The distinct mass spectrum resulting from deuterium labeling enables clear discrimination from non-labeled analogs, enhancing analytical precision and reliability.
Table 2: Comparison of Amonafide and Amonafide-d6
Characteristic | Amonafide | Amonafide-d6 |
---|---|---|
Molecular Formula | C16H17N3O2 | C16H11D6N3O2 |
Molecular Weight | 283.33 g/mol | 289.36 g/mol |
Mechanism of Action | DNA intercalation, Topoisomerase II inhibition | DNA intercalation, Topoisomerase II inhibition |
Metabolic Transformation | Acetylated by NAT2 | Maintains metabolic profile with traceable distinction |
Research Utility | Therapeutic investigation | Pharmacokinetic and metabolic studies |
Analytical Detection | Standard mass signature | Distinct isotopic mass signature |
Related Compounds
N-Acetyl Amonafide-d6
N-Acetyl Amonafide-d6 (CAS: 1217018-31-9) represents an important related compound that mimics one of the primary metabolites of amonafide . This acetylated derivative maintains the deuterium labeling at the dimethylamino group while incorporating an acetyl group at the amine position. With a molecular formula of C18H19N3O3 and a molecular weight of 331.405 g/mol, N-Acetyl Amonafide-d6 serves as a valuable standard for studying the metabolic conversion of amonafide by NAT2. The compound facilitates research into the pharmacological and toxicological implications of this metabolic pathway.
Numonafides as Alternative Compounds
Research into amonafide derivatives has led to the development of numonafides, which represent a significant advancement in addressing the limitations of the parent compound . These derivatives, which feature structural modifications such as repositioning the amine group from the 5-position to the 6-position, maintain similar anticancer properties while reducing susceptibility to NAT2-mediated acetylation . Studies have demonstrated that selected numonafides exhibit comparable cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition activities to amonafide while potentially offering improved safety profiles.
Table 3: Research Applications of Amonafide-d6
Application Area | Specific Use | Research Benefit |
---|---|---|
Metabolic Studies | Tracing compound transformation | Precise identification of metabolic pathways |
Pharmacokinetic Analysis | ADME parameter determination | Accurate assessment of drug behavior in vivo |
Analytical Chemistry | Internal standard for quantification | Enhanced precision in compound measurement |
Toxicology Research | Mechanism of toxicity investigation | Better understanding of adverse effect origins |
Medicinal Chemistry | Structure-activity relationship studies | Guidance for developing improved derivatives |
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